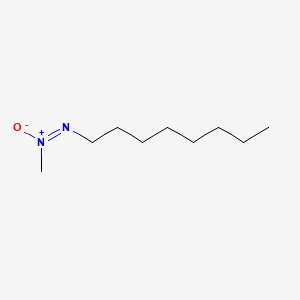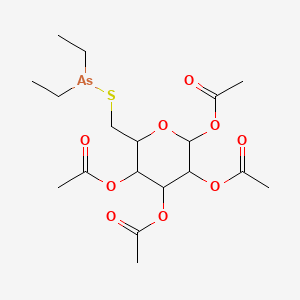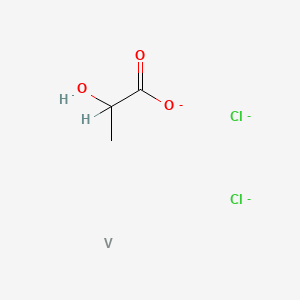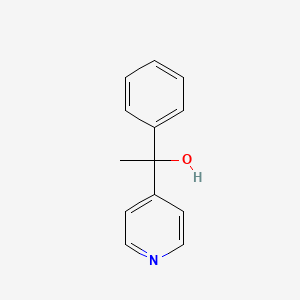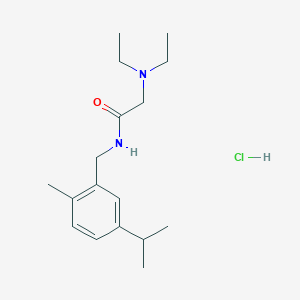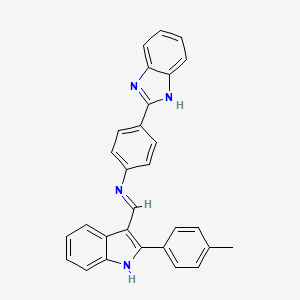
4-(1H-Benzimidazol-2-yl)-N-((2-(4-methylphenyl)-1H-indol-3-yl)methylene)benzenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-Benzimidazol-2-yl)-N-((2-(4-methylphenyl)-1H-indol-3-yl)methylene)benzenamine is a complex organic compound that features a benzimidazole ring, an indole ring, and a benzenamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Benzimidazol-2-yl)-N-((2-(4-methylphenyl)-1H-indol-3-yl)methylene)benzenamine typically involves multi-step organic reactions. One common method involves the condensation of 4-methylphenylindole-3-carbaldehyde with 4-(1H-benzimidazol-2-yl)benzenamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-Benzimidazol-2-yl)-N-((2-(4-methylphenyl)-1H-indol-3-yl)methylene)benzenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding benzoic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-(1H-Benzimidazol-2-yl)-N-((2-(4-methylphenyl)-1H-indol-3-yl)methylene)benzenamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biological probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(1H-Benzimidazol-2-yl)-N-((2-(4-methylphenyl)-1H-indol-3-yl)methylene)benzenamine involves its interaction with specific molecular targets. The benzimidazole and indole rings allow the compound to bind to proteins and enzymes, potentially inhibiting their activity. This binding can disrupt cellular processes, leading to therapeutic effects such as the inhibition of cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-Benzimidazol-2-yl)-4-methylbenzenamine
- 2-(1H-Benzimidazol-2-yl)-4-bromophenyl methyl ether
- 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)
Uniqueness
4-(1H-Benzimidazol-2-yl)-N-((2-(4-methylphenyl)-1H-indol-3-yl)methylene)benzenamine is unique due to its combination of benzimidazole and indole rings, which confer specific binding properties and reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
92574-29-3 |
|---|---|
Fórmula molecular |
C29H22N4 |
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[2-(4-methylphenyl)-1H-indol-3-yl]methanimine |
InChI |
InChI=1S/C29H22N4/c1-19-10-12-20(13-11-19)28-24(23-6-2-3-7-25(23)31-28)18-30-22-16-14-21(15-17-22)29-32-26-8-4-5-9-27(26)33-29/h2-18,31H,1H3,(H,32,33) |
Clave InChI |
VKJHTPPHJXPNJD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dipropyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine](/img/structure/B12796701.png)
